Cas no 1207042-43-0 (4-fluoro-3-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide)

4-fluoro-3-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-fluoro-3-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide
- 4-fluoro-3-methyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzene-1-sulfonamide
- 1207042-43-0
- 4-fluoro-3-methyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide
- AKOS024646562
- F2395-0294
- 4-fluoro-3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide
-
- インチ: 1S/C15H16FNO2S2/c1-11-9-12(4-5-13(11)16)21(18,19)17-10-15(6-7-15)14-3-2-8-20-14/h2-5,8-9,17H,6-7,10H2,1H3
- InChIKey: QOPBWKQJJNTFFJ-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1C1(CNS(C2C=CC(=C(C)C=2)F)(=O)=O)CC1
計算された属性
- せいみつぶんしりょう: 325.06064926g/mol
- どういたいしつりょう: 325.06064926g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 473
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 82.8Ų
4-fluoro-3-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2395-0294-10μmol |
4-fluoro-3-methyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzene-1-sulfonamide |
1207042-43-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2395-0294-50mg |
4-fluoro-3-methyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzene-1-sulfonamide |
1207042-43-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2395-0294-15mg |
4-fluoro-3-methyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzene-1-sulfonamide |
1207042-43-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2395-0294-20mg |
4-fluoro-3-methyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzene-1-sulfonamide |
1207042-43-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2395-0294-75mg |
4-fluoro-3-methyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzene-1-sulfonamide |
1207042-43-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2395-0294-2mg |
4-fluoro-3-methyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzene-1-sulfonamide |
1207042-43-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2395-0294-40mg |
4-fluoro-3-methyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzene-1-sulfonamide |
1207042-43-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2395-0294-3mg |
4-fluoro-3-methyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzene-1-sulfonamide |
1207042-43-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2395-0294-4mg |
4-fluoro-3-methyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzene-1-sulfonamide |
1207042-43-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2395-0294-2μmol |
4-fluoro-3-methyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzene-1-sulfonamide |
1207042-43-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
4-fluoro-3-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide 関連文献
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
4-fluoro-3-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamideに関する追加情報
Research Brief on 4-fluoro-3-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide (CAS: 1207042-43-0)
Recent studies have highlighted the significance of 4-fluoro-3-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide (CAS: 1207042-43-0) as a promising small molecule with potential therapeutic applications. This compound, characterized by its unique sulfonamide scaffold and cyclopropylmethyl-thiophene moiety, has garnered attention in medicinal chemistry for its potential role in targeting specific biological pathways. The following research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The synthesis of 4-fluoro-3-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide involves a multi-step process, with recent optimizations improving yield and purity. Key steps include the formation of the cyclopropylmethyl-thiophene intermediate, followed by sulfonylation with 4-fluoro-3-methylbenzenesulfonyl chloride. Recent publications have emphasized the importance of reaction conditions, such as temperature and catalyst choice, in achieving high enantiomeric purity, which is critical for its biological activity.
In vitro studies have demonstrated that this compound exhibits selective inhibitory activity against certain enzymes involved in inflammatory and oncogenic pathways. Specifically, it has shown nanomolar affinity for targets such as carbonic anhydrase isoforms, suggesting potential applications in cancer therapy and anti-inflammatory drug development. Molecular docking studies reveal that the fluorine atom and the thiophene ring play crucial roles in binding interactions, while the cyclopropyl group contributes to metabolic stability.
Recent preclinical evaluations have further explored the pharmacokinetic profile of 4-fluoro-3-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide. The compound demonstrates favorable oral bioavailability and blood-brain barrier penetration in animal models, making it a candidate for central nervous system (CNS)-targeted therapies. However, challenges remain in optimizing its selectivity profile to minimize off-target effects, as highlighted in recent structure-activity relationship (SAR) studies.
Ongoing research is investigating the therapeutic potential of this compound in disease models, including glioblastoma and rheumatoid arthritis. Early results indicate that it may modulate key signaling pathways, such as NF-κB and MAPK, though further validation is required. Collaborative efforts between academic and industrial researchers are accelerating the translation of these findings into clinical candidates, with several patent applications filed in the past two years covering derivatives and formulations of this core structure.
In conclusion, 4-fluoro-3-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide represents a chemically and biologically interesting scaffold with multiple potential therapeutic applications. While significant progress has been made in understanding its mechanism of action and optimizing its properties, further studies are needed to fully realize its clinical potential. This compound continues to be an active area of research in the pharmaceutical industry, with particular focus on its role in precision medicine approaches.
1207042-43-0 (4-fluoro-3-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide) 関連製品
- 1261914-76-4(4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid)
- 2097992-49-7(1-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1564462-93-6(3-(2-amino-1,3-thiazol-5-yl)-8-azabicyclo3.2.1octan-3-ol)
- 1521993-17-8(3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid)
- 1795358-74-5(N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-3-[4-(trifluoromethyl)phenyl]propanamide)
- 123148-69-6(methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate)
- 2089316-22-1(2-Chloro-7-iodoquinazoline)
- 1172522-24-5(3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl-1-cyclopropanecarbonylpiperidine)
- 160203-74-7(((2S,5R)-5-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate)
- 1056562-54-9(1056562-54-9)



